

Application Notes and Protocols: Delphinidin 3-galactoside as a Potential Therapeutic Agent

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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of **Delphinidin 3-galactoside**, a naturally occurring anthocyanin. This document includes a summary of its biological activities, quantitative data from relevant studies, detailed experimental protocols, and diagrams of key signaling pathways and workflows.

Biological Activity and Therapeutic Potential

Delphinidin 3-galactoside and its aglycone, delphinidin, have demonstrated a range of biological activities that suggest their potential as therapeutic agents for various diseases. These activities primarily stem from their potent antioxidant and anti-inflammatory properties.

- **Anticancer Activity:** Delphinidin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms include the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to cell cycle arrest and programmed cell death.[1][2]
- **Cardioprotective Effects:** **Delphinidin 3-galactoside** exhibits cardioprotective properties by improving lipid profiles, inhibiting platelet activation, and reducing oxidative stress and inflammation in the cardiovascular system.[3][4][5][6] Studies have shown its potential in mitigating atherosclerosis.[3][6]

- **Anti-inflammatory Effects:** This compound effectively reduces the production of pro-inflammatory mediators. Its mechanism of action involves the inhibition of the NF- κ B signaling pathway, a key regulator of inflammation.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Antioxidant Effects:** As a potent antioxidant, **Delphinidin 3-galactoside** helps to mitigate cellular damage caused by reactive oxygen species (ROS). This activity is central to its protective effects in various pathological conditions.[\[10\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the therapeutic effects of **Delphinidin 3-galactoside** and its related compounds.

Table 1: Anticancer Activity of Delphinidin and its Glycosides

Cell Line	Compound	Effect	IC50 Value / Concentration	Reference
MDA-MB-231 (Breast Cancer)	Delphinidin-3-glucoside	Reduced cell proliferation by 95%	400 μ M (IC50: 253.28 μ M)	[11]
Hs 578T (Breast Cancer)	Delphinidin-3-glucoside	Strong anti-proliferative effects	Not specified	[11]
HL-60 (Leukemia)	Delphinidin	Suppression of enzyme activity and promotion of apoptosis	1.9 μ M	[1]
PEO1 (Ovarian Cancer)	Delphinidin	Cytotoxic	IC50: 18.7 μ M (for 3-BP co-treatment)	[2]
SKOV3 (Ovarian Cancer)	Delphinidin	Cytotoxic	IC50: 40.5 μ M (for 3-BP co-treatment)	[2]
A549 (Lung Cancer)	Delphinidin	Inhibition of cell viability	~55 μ M	[2]
NCI-H441 (Lung Cancer)	Delphinidin	Inhibition of cell viability	~58 μ M	[2]
SK-MES-1 (Lung Cancer)	Delphinidin	Inhibition of cell viability	~44 μ M	[2]

Table 2: Anti-inflammatory and Cardioprotective Effects of Delphinidin 3-glucoside

Model	Parameter	Treatment	Effect	Reference
Rabbit Model of Atherosclerosis	Serum Triglycerides	20 mg/kg Delphinidin-3-glucoside	Decreased to 2.36 ± 0.66 mmol/L (vs. 4.33 ± 0.27 mmol/L in AS group)	[3][6]
Rabbit Model of Atherosclerosis	Serum Total Cholesterol	20 mg/kg Delphinidin-3-glucoside	Significantly decreased ($p < 0.05$)	[3][6]
Rabbit Model of Atherosclerosis	Serum LDL-C	20 mg/kg Delphinidin-3-glucoside	Significantly decreased ($p < 0.05$)	[3][6]
Rabbit Model of Atherosclerosis	Aortic IL-6 mRNA	20 mg/kg Delphinidin-3-glucoside	Significantly down-regulated	[6]
Rabbit Model of Atherosclerosis	Aortic VCAM-1 mRNA	20 mg/kg Delphinidin-3-glucoside	Significantly down-regulated	[6]
Rabbit Model of Atherosclerosis	Aortic NF- κ B mRNA	20 mg/kg Delphinidin-3-glucoside	Significantly down-regulated	[6]
Human and Murine Platelets	Platelet Aggregation	0.5 - 50 μ M Delphinidin-3-glucoside	Significantly inhibited	[4][5][12]
Mouse Model of Thrombosis	Thrombus Growth	0.5 - 50 μ M Delphinidin-3-glucoside	Markedly reduced	[4][5][12]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of **Delphinidin 3-galactoside** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231, A549)
- **Delphinidin 3-galactoside**
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO_2 to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **Delphinidin 3-galactoside** in DMSO. Dilute the stock solution with a cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 80, 100 μM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in each well with 100 μL of the medium containing the different concentrations of **Delphinidin 3-galactoside**. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO_2 .

- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of **Delphinidin 3-galactoside**.

Western Blot Analysis of Signaling Pathways

This protocol outlines the procedure to analyze the effect of **Delphinidin 3-galactoside** on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

- Cell line of interest
- **Delphinidin 3-galactoside**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti- β -actin)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Seed cells in 6-well plates and treat with **Delphinidin 3-galactoside** at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Use β -actin as a loading control.

In Vivo Atherosclerosis Rabbit Model

This protocol is for evaluating the anti-atherosclerotic effects of **Delphinidin 3-galactoside** in a rabbit model.

Materials:

- Male New Zealand white rabbits
- High-fat diet (e.g., containing 1% cholesterol)

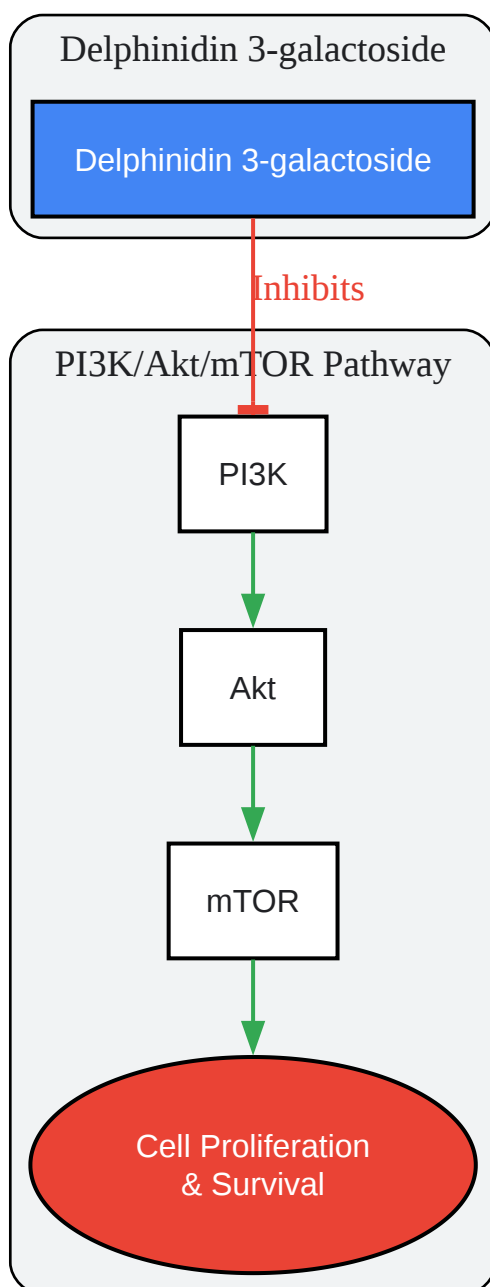
- **Delphinidin 3-galactoside**
- Simvastatin (positive control)
- Saline solution
- Equipment for blood collection and analysis
- Histology equipment

Procedure:

- **Animal Acclimatization:** Acclimatize the rabbits for at least one week before the experiment.
- **Model Induction and Treatment:** Divide the rabbits into groups: a control group (standard diet), an atherosclerosis model group (high-fat diet), a positive control group (high-fat diet + Simvastatin), and treatment groups (high-fat diet + different doses of **Delphinidin 3-galactoside**, e.g., 10 and 20 mg/kg/day). Administer the treatments orally by gavage for a period of 12 weeks.[3][6]
- **Blood Sample Collection:** Collect blood samples at baseline and at the end of the study to analyze serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C) and inflammatory markers.
- **Tissue Collection and Histopathology:** At the end of the experiment, euthanize the animals and carefully dissect the aortas. Perform histological analysis (e.g., H&E staining) to assess the atherosclerotic plaque area.
- **Gene Expression Analysis:** Aortic tissue can be used for qRT-PCR analysis to measure the mRNA expression levels of inflammatory markers like IL-6, VCAM-1, and NF- κ B.[6]
- **Data Analysis:** Analyze the data using appropriate statistical methods to determine the effect of **Delphinidin 3-galactoside** on the development of atherosclerosis.

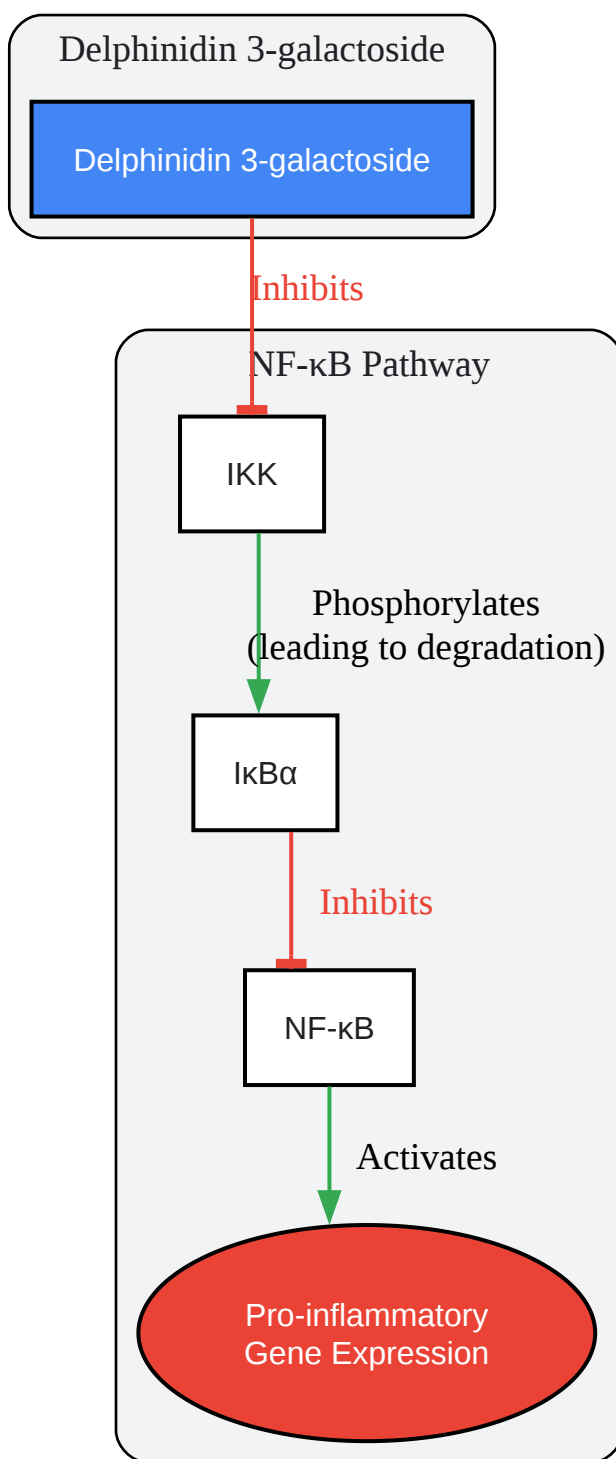
Signaling Pathway and Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.



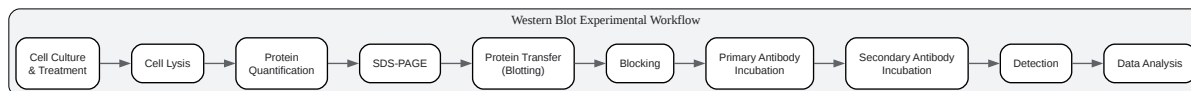
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by **Delphinidin 3-galactoside**.



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Caption: Inhibition of the NF-κB inflammatory pathway.



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Caption: A typical workflow for Western blot analysis.

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